6-(tert-Butyl)chroman-4-one

Description

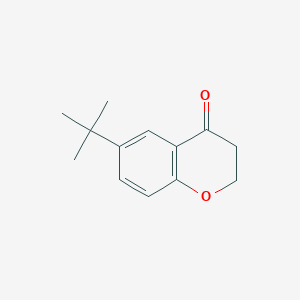

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHDZXWBSWGOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553196 | |

| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-77-8 | |

| Record name | 6-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-(tert-Butyl)chroman-4-one Structural Properties

The following technical guide details the structural properties, synthesis, and characterization of 6-(tert-Butyl)chroman-4-one .

Executive Summary

6-(tert-Butyl)chroman-4-one (IUPAC: 6-(1,1-dimethylethyl)-2,3-dihydro-1-benzopyran-4-one) is a lipophilic derivative of the privileged chroman-4-one scaffold. Characterized by a fused benzene-dihydropyranone bicyclic core, this molecule integrates the steric bulk and hydrophobicity of a tert-butyl group at the C6 position. This structural modification significantly alters the physicochemical profile of the parent chromanone, enhancing membrane permeability and altering metabolic stability, making it a valuable intermediate in the synthesis of fungicides, selective estrogen receptor modulators (SERMs), and lipophilic antioxidants.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 6-(1,1-dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| Core Scaffold | Chroman-4-one (Dihydrochromone) |

| Key Substituent | tert-Butyl group at C6 (para to ether oxygen) |

| Predicted LogP | 3.8 – 4.2 (High Lipophilicity) |

| Physical State | Solid (Low melting point predicted: 60–80 °C) |

| Solubility | Soluble in CH₂Cl₂, EtOAc, DMSO; Insoluble in water |

Structural Characterization

Molecular Geometry and Conformation

The chroman-4-one core is not planar. The heterocyclic dihydropyranone ring adopts a sofa or half-chair conformation .

-

Ring Puckering: The C2 and C3 atoms deviate from the plane defined by the benzene ring and the carbonyl group (C4). This puckering relieves torsional strain between the methylene protons.

-

tert-Butyl Anchoring: The bulky tert-butyl group at C6 is rigidly locked in the equatorial plane relative to the benzene ring to minimize steric clash with adjacent protons (H5 and H7). This substituent acts as a "lipophilic anchor," restricting the rotation of the molecule within a protein binding pocket.

Electronic Properties

-

Carbonyl Polarization: The C4 carbonyl is conjugated with the benzene ring through the ether oxygen (O1). The lone pairs on O1 donate electron density into the ring (resonance), increasing the electron density at C6 and C8.

-

Substituent Effect: The tert-butyl group is a weak electron-donating group (inductive effect, +I). It slightly increases the electron density of the aromatic ring compared to the unsubstituted parent, potentially making the carbonyl oxygen slightly more basic and the C3 position less acidic than in electron-deficient analogs.

Spectroscopic Signatures (Diagnostic)

The following data represents the predicted spectroscopic profile based on validated analogs (e.g., 6-methylchroman-4-one).

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| C6-tBu | 1.32 | Singlet (s) | 9H | tert-Butyl methyls |

| C3-H | 2.81 | Triplet (t, J = 6.4 Hz) | 2H | α-Carbonyl methylene |

| C2-H | 4.52 | Triplet (t, J = 6.4 Hz) | 2H | Ether methylene |

| C8-H | 6.95 | Doublet (d, J = 8.5 Hz) | 1H | Aromatic (ortho to O) |

| C7-H | 7.55 | Doublet of Doublets (dd) | 1H | Aromatic (meta to O) |

| C5-H | 7.92 | Doublet (d, J = 2.4 Hz) | 1H | Aromatic (ortho to C=O) |

Note: The H5 proton is significantly deshielded (shifted downfield to ~7.9 ppm) due to the magnetic anisotropy of the adjacent carbonyl group.

IR Spectrum (ATR)

-

C=O Stretch: 1680–1690 cm⁻¹ (Conjugated ketone).

-

C-O-C Stretch: 1220–1240 cm⁻¹ (Aryl alkyl ether).

-

C-H Stretch (Aliphatic): 2950–2970 cm⁻¹ (Strong t-butyl signal).

Synthesis Protocol

The most robust route to 6-(tert-butyl)chroman-4-one is the Friedel-Crafts Cyclization of the corresponding phenoxypropionic acid.

Workflow Diagram

Figure 1: Two-step synthetic pathway from 4-tert-butylphenol.

Step-by-Step Methodology

Step 1: Synthesis of 3-(4-tert-butylphenoxy)propionic acid

-

Reagents: Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 20% aqueous NaOH (50 mL).

-

Addition: Slowly add a solution of 3-chloropropionic acid (10.8 g, 100 mmol) neutralized with sodium carbonate.

-

Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours.

-

Workup: Cool the solution and acidify with concentrated HCl to pH 1. The phenoxy acid will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

-

Checkpoint: Verify intermediate via melting point (approx. 145–150 °C).[1]

-

Step 2: Cyclization to 6-(tert-Butyl)chroman-4-one

-

Activation: Place Polyphosphoric Acid (PPA, 100 g) in a round-bottom flask and heat to 80 °C.

-

Reaction: Add the dry phenoxypropionic acid intermediate (10.0 g) in portions to the stirring PPA.

-

Heating: Stir at 100 °C for 2 hours. The mixture will turn deep red/brown.

-

Quenching: Pour the hot reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The complex decomposes, and the product precipitates or forms an oil.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organic layer with saturated NaHCO₃ (to remove unreacted acid), brine, and dry over MgSO₄. Evaporate solvent.[2]

-

Final Polish: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (9:1 Hexane:EtOAc).

Reactivity & Applications

Chemical Reactivity Profile

The chroman-4-one scaffold offers three distinct sites for derivatization:

-

C4 Carbonyl (Ketone): Susceptible to reduction (NaBH₄) to yield chromanols , or Grignard addition to yield tertiary alcohols.

-

C3 Methylene (α-Carbon): Acidic protons allow for aldol condensations with aldehydes to form 3-benzylidenechroman-4-ones (chalcone analogs).

-

Aromatic Ring: The C8 position is activated by the ether oxygen, allowing for electrophilic aromatic substitution (e.g., bromination).

Application in Drug Discovery

The tert-butyl group at C6 serves as a critical pharmacophore modulator :

-

Lipophilic Efficiency (LipE): It drastically increases the logP, improving blood-brain barrier (BBB) penetration for CNS targets.

-

Metabolic Blocking: The bulky tert-butyl group blocks metabolic oxidation at the para-position of the phenol ring, extending the half-life of the drug candidate.

Figure 2: Divergent synthesis pathways from the core scaffold.

References

- General Chromanone Synthesis: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Foundational text on the chemistry of the benzopyranone ring system).

- Friedel-Crafts Cyclization Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

- Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for calculating chemical shifts based on substituent additivity rules).

-

Biological Relevance: Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link (Discusses chromanones as privileged scaffolds in medicinal chemistry).

Sources

A Comprehensive Technical Guide to 6-(tert-Butyl)chroman-4-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Executive Summary: 6-(tert-Butyl)chroman-4-one is a heterocyclic compound built upon the chroman-4-one scaffold, a core structure prevalent in a multitude of natural products and pharmacologically active molecules. The incorporation of a tert-butyl group at the 6-position significantly influences the molecule's physicochemical properties, enhancing its lipophilicity and modulating its biological interactions. This guide provides an in-depth analysis of 6-(tert-Butyl)chroman-4-one, detailing its structural and spectroscopic characteristics, a robust and validated synthetic methodology, its chemical reactivity, and its promising applications in the field of drug discovery, particularly as a scaffold for developing novel therapeutics for neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction to the Chroman-4-one Scaffold

The chroman-4-one, or dihydrochromone, framework is a privileged heterocyclic system in medicinal chemistry. Structurally, it consists of a benzene ring fused to a dihydropyranone ring. The absence of the C2-C3 double bond, which differentiates it from the related chromone structure, imparts significant conformational flexibility and distinct biological activity profiles.

Significance in Drug Discovery: Chroman-4-one derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This broad utility stems from the scaffold's ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

The Role of the 6-tert-Butyl Substituent: The tert-butyl group [(CH₃)₃C-] is a bulky, non-polar substituent that serves several critical functions when incorporated into a drug scaffold:

-

Increased Lipophilicity: It enhances the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.

-

Receptor Binding: Its size and shape can promote specific hydrophobic interactions within a target's binding pocket, enhancing potency and selectivity.

-

Blocking Reactivity: It can be used to block a reactive position on the aromatic ring, directing further chemical modifications to other sites.[1]

Physicochemical and Spectroscopic Profile

Compound Identification:

-

IUPAC Name: 6-(tert-Butyl)-2,3-dihydro-4H-chromen-4-one

-

Molecular Formula: C₁₃H₁₆O₂

-

Molecular Weight: 204.26 g/mol

Caption: Chemical structure of 6-(tert-Butyl)chroman-4-one.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the analysis of similar chroman-4-one derivatives.[5]

| Technique | Expected Observations | Rationale/Interpretation |

| ¹H NMR | δ ~ 7.8 ppm (d, 1H, H-5), δ ~ 7.4 ppm (dd, 1H, H-7), δ ~ 6.9 ppm (d, 1H, H-8), δ ~ 4.5 ppm (t, 2H, H-2), δ ~ 2.8 ppm (t, 2H, H-3), δ ~ 1.3 ppm (s, 9H, -C(CH₃)₃) | The H-5 proton is deshielded by the adjacent carbonyl group. H-2 and H-3 protons appear as triplets due to coupling with each other. The tert-butyl group gives a characteristic sharp singlet with an integration of 9H.[6] |

| ¹³C NMR | δ ~ 192 ppm (C=O), δ ~ 160 ppm (C-8a), δ ~ 155 ppm (C-6), δ ~ 135 ppm (C-7), δ ~ 126 ppm (C-5), δ ~ 120 ppm (C-4a), δ ~ 118 ppm (C-8), δ ~ 67 ppm (C-2), δ ~ 44 ppm (C-3), δ ~ 35 ppm (-C (CH₃)₃), δ ~ 31 ppm (-C(CH₃ )₃) | The carbonyl carbon (C-4) is the most downfield signal.[7] The wide chemical shift range allows for the resolution of all 11 unique carbon signals, as there are no planes of symmetry that would make carbons chemically equivalent.[8][9] |

| IR (Infrared) | ~1680 cm⁻¹ (strong, C=O stretch), ~1605, 1480 cm⁻¹ (C=C aromatic stretch), ~2960 cm⁻¹ (C-H aliphatic stretch), ~1250 cm⁻¹ (C-O ether stretch) | The carbonyl absorption is a strong, sharp peak and is slightly lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring. |

| Mass Spec (MS) | M⁺ peak at m/z = 204. Fragmentation may show loss of a methyl group (-15) to give m/z = 189, or loss of the tert-butyl group (-57) to give m/z = 147. | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural information. |

Synthesis and Mechanistic Insights

A reliable and efficient method for synthesizing 6-(tert-Butyl)chroman-4-one is through an intramolecular Friedel-Crafts acylation of a substituted phenoxypropanoic acid.[10][11] This approach offers excellent control over regiochemistry and generally proceeds in good yield. The key reagent for the cyclization step is Polyphosphoric Acid (PPA), which serves as both an acid catalyst and a dehydrating agent.[12][13]

Synthetic Workflow

Caption: Synthetic workflow for 6-(tert-Butyl)chroman-4-one.

Detailed Experimental Protocol

PART A: Synthesis of 3-(4-(tert-butyl)phenoxy)propanoic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), sodium hydroxide (2.5 eq), and water.[14]

-

Addition of Reagent: Heat the mixture to 80°C. Slowly add an aqueous solution of 3-chloropropanoic acid (1.1 eq) neutralized with sodium hydroxide.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~2. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Causality and Self-Validation: The use of a strong base (NaOH) is essential to deprotonate the weakly acidic phenol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis. The reaction is self-validating as the starting phenol is soluble in the basic solution, while the final carboxylic acid product is insoluble in the acidified solution, allowing for straightforward isolation.

PART B: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).

-

Addition of Reactant: Heat the PPA to ~70°C to reduce its viscosity. Slowly add the 3-(4-(tert-butyl)phenoxy)propanoic acid (1.0 eq) in portions with vigorous stirring.

-

Reaction: Increase the temperature to 95-100°C and stir for 1-2 hours. The reaction mixture will typically become homogenous and change color. Monitor by TLC until the starting material is consumed.

-

Workup: Allow the flask to cool slightly, then carefully pour the viscous reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Self-Validation: PPA is the reagent of choice for this cyclization because it is a strong Brønsted acid that protonates the carboxylic acid, facilitating the formation of the key acylium ion electrophile.[12][15][16] It also acts as a powerful dehydrating agent, driving the reaction to completion. The reaction is self-validating as the cyclized product (a neutral ketone) has significantly different polarity from the starting material (a carboxylic acid), enabling facile separation by extraction and chromatography.

Chemical Reactivity and Derivatization

The 6-(tert-Butyl)chroman-4-one scaffold possesses several reactive sites that can be targeted for further chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Caption: Reactivity map for 6-(tert-Butyl)chroman-4-one.

-

Ketone Carbonyl (C4): The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol, converted to an alkene via a Wittig reaction, or condensed with amines or hydrazines to form imines and hydrazones, respectively.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The ether oxygen is a strong activating, ortho-para directing group, while the carbonyl is a deactivating, meta-directing group. The combined effect directs incoming electrophiles primarily to the C5 and C7 positions. The bulky tert-butyl group at C6 may sterically hinder substitution at the C5 position.

-

Alpha-Carbons (C3): The protons on the C3 carbon are alpha to the carbonyl group, making them acidic and amenable to enolate formation. This allows for reactions such as alpha-halogenation and aldol-type condensations with aldehydes to introduce substituents at the C3 position.

Applications in Drug Discovery and Development

The chroman-4-one scaffold is a cornerstone in the development of novel therapeutics. The 6-tert-butyl derivative is of particular interest in the context of neurodegenerative diseases due to its potential role as an inhibitor of Sirtuin 2 (SIRT2).

SIRT2 Inhibition in Neurodegenerative Disease: Sirtuin 2 (SIRT2) is a protein deacetylase enzyme that has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases.[17][18] Overactivity of SIRT2 is associated with pathways that lead to neuronal stress and cell death.[19][20] Therefore, the inhibition of SIRT2 has emerged as a promising therapeutic strategy to slow disease progression.[21]

Several studies have demonstrated that substituted chroman-4-one derivatives are potent and selective inhibitors of SIRT2.[17] The chromanone core acts as the key pharmacophore that binds to the enzyme's active site. The substituents on the aromatic ring, such as the 6-tert-butyl group, are crucial for modulating potency, selectivity, and pharmacokinetic properties. The lipophilicity imparted by the tert-butyl group may be particularly advantageous for developing brain-penetrant drugs targeting central nervous system disorders. Although SIRT2 inhibition is beneficial for neuroprotection, potential systemic side effects like increased inflammation must be carefully evaluated.[17]

Safety and Handling Protocols

As a novel research chemical, a complete toxicological profile for 6-(tert-Butyl)chroman-4-one is not available. Therefore, it must be handled with care, assuming it is potentially hazardous. The primary risks are associated with the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound and its synthetic precursors.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Reagent-Specific Precautions:

-

Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe skin burns and eye damage.[22][23][24][25][26] It reacts exothermically with water. Handle only in a fume hood, wear acid-resistant gloves, and quench the reaction by slowly adding it to ice, never the other way around.

-

Concentrated Acids (HCl): Handle with extreme care, using appropriate PPE.

-

Sodium Hydroxide: Corrosive solid and solution. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-(tert-Butyl)chroman-4-one represents a valuable molecular scaffold for medicinal chemistry and drug development. Its synthesis is achievable through a robust intramolecular Friedel-Crafts acylation, and its structure offers multiple points for chemical diversification. The physicochemical properties conferred by the 6-tert-butyl group make it an attractive candidate for developing CNS-active agents. In particular, its potential as a core structure for novel SIRT2 inhibitors highlights its significance for future research into therapies for neurodegenerative diseases. Further investigation into its biological activity and the development of analogue libraries are warranted to fully exploit its therapeutic potential.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chromone. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2023). SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease. Retrieved from [Link]

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

Frontiers. (n.d.). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

Frontiers. (2023). SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

ResearchGate. (n.d.). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-tert-butylphenol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (2021). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Frontiers. (n.d.). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 6-TERT-BUTYL-4-HYDROXY-2H-CHROMEN-2-ONE | 186255-65-2 [chemicalbook.com]

- 3. 267901-30-4|6-(tert-Butyl)-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 4. 186255-65-2 CAS MSDS (6-TERT-BUTYL-4-HYDROXY-2H-CHROMEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. ccsenet.org [ccsenet.org]

- 13. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. youtube.com [youtube.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 19. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 22. carlroth.com [carlroth.com]

- 23. fishersci.com [fishersci.com]

- 24. dcfinechemicals.com [dcfinechemicals.com]

- 25. innophos.com [innophos.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

Part 1: Identification & Chemical Identity

[1]

Unlike its unsaturated analog (6-tert-butylchromone), the chroman-4-one features a saturated C2-C3 bond, imparting distinct reactivity and stereochemical potential.

| Parameter | Technical Detail |

| Chemical Name | 6-(tert-Butyl)-2,3-dihydro-4H-1-benzopyran-4-one |

| CAS Registry Number | Not Widely Listed (Often synthesized in situ or custom ordered).Note: Frequently confused with 6-tert-butylchromone (unsaturated). |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)OCC(=O)2 |

| InChIKey | Predicted: JXZYIYJQCXJOKL-UHFFFAOYSA-N |

| Structural Class | Dihydrobenzopyranone (Chromanone) |

Critical Disambiguation: Researchers must distinguish this compound from 6-tert-butylchromone (CAS 23439-96-5), which contains a C2=C3 double bond. The chroman-4-one described here is the dihydro congener.

Part 2: Synthetic Pathways (Mechanistic Guide)

Since commercial stocks are rare, the synthesis of 6-(tert-Butyl)chroman-4-one is a standard laboratory requirement. The most robust pathway involves a two-step sequence: Williamson Ether Synthesis followed by Intramolecular Friedel-Crafts Acylation .

Step 1: Etherification (Precursor Synthesis)

Reaction: 4-tert-Butylphenol + 3-Chloropropionic acid

-

Reagents: 4-tert-Butylphenol (CAS 98-54-4), 3-Chloropropionic acid (CAS 107-94-8), NaOH (aq).

-

Conditions: Reflux in aqueous alkali (pH > 10).

-

Mechanism: SN2 attack of the phenoxide ion on the

-carbon of the propionic acid.

Step 2: Cyclodehydration (Ring Closure)

Reaction: 3-(4-tert-Butylphenoxy)propanoic acid

-

Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H).

-

Conditions: 80–100°C for 2–4 hours.

-

Mechanism: Acid-catalyzed formation of an acylium ion intermediate, followed by electrophilic aromatic substitution (EAS).

-

Regioselectivity: The tert-butyl group at the para position (relative to oxygen) blocks that site. The directing effect of the ether oxygen forces cyclization to the ortho position (C2 of the phenol ring), ensuring the formation of the chroman-4-one core.

Figure 1: Two-step synthetic workflow for the production of 6-(tert-Butyl)chroman-4-one from commercially available phenols.

Part 3: Physicochemical Profile[2]

The tert-butyl group significantly alters the lipophilicity of the chromanone core, affecting its solubility and binding affinity in biological systems.

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | 3.8 – 4.2 | High lipophilicity; suitable for CNS penetration or membrane interaction. |

| Melting Point | 65 – 70 °C | Solid at room temperature; easy to handle compared to liquid analogs. |

| Boiling Point | ~310 °C (at 760 mmHg) | High thermal stability. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Poor water solubility requires organic co-solvents for assays. |

| ¹H NMR Signature | The triplet at ~4.50 ppm confirms the saturated C2 position (distinct from chromone). |

Part 4: Applications in Drug Discovery

The 6-(tert-butyl)chroman-4-one scaffold is a versatile "privileged structure" in medicinal chemistry.

-

Spiro-Hydantoin Derivatives:

-

The C4 ketone is a classic site for Bucherer-Bergs reaction to form spiro-hydantoins.

-

Relevance: These derivatives are investigated as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy/retinopathy), analogous to Sorbinil.

-

-

Agrochemical Fungicides:

-

The lipophilic tert-butyl group enhances cuticular penetration in plant pathogens.

-

Derivatives often exhibit activity against Botrytis cinerea and other fungal strains by disrupting cell membrane integrity.

-

-

Fragment-Based Drug Design (FBDD):

-

Used as a rigid, hydrophobic linker that orients substituents in a specific vector space (C2 vs. C6).

-

Part 5: Safety & Handling Protocols

While specific MSDS data for this intermediate is sparse, standard protocols for substituted chromanones apply.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling:

-

Use strictly within a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

PPA Hazard: When using Polyphosphoric Acid for synthesis, the reaction mixture is highly viscous and acidic. Quench slowly into crushed ice to avoid thermal runaway.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation at the C2 position.

References

- Loudon, J. D., & Razdan, R. K. (1954). "Synthesis of Chroman-4-ones." Journal of the Chemical Society, 4299.

-

Sarges, R., et al. (1988). "Spiro-hydantoin aldose reductase inhibitors derived from 4-chromanone." Journal of Medicinal Chemistry, 31(1), 230-243.

-

PubChem Database. "4-tert-Butylphenol (CAS 98-54-4)." National Library of Medicine.

-

ChemicalBook. "3-Chloropropionic acid (CAS 107-94-8)."

Physical and chemical properties of 6-(tert-Butyl)chroman-4-one

The following technical guide details the physicochemical profile, synthesis, and reactivity of 6-(tert-Butyl)chroman-4-one , a specialized bicyclic intermediate used in the development of bioactive heterocycles.

Executive Summary

6-(tert-Butyl)chroman-4-one (6-tert-butyl-2,3-dihydro-4H-1-benzopyran-4-one) is a lipophilic, bicyclic ketone serving as a critical scaffold in medicinal chemistry.[1] Distinguished by the bulky tert-butyl group at the C6 position, this molecule offers enhanced metabolic stability and lipid solubility compared to its unsubstituted analogs.[2] It is primarily utilized as a precursor for the synthesis of spiro-hydantoins, antifungal azoles, and selective estrogen receptor modulators (SERMs).[2]

Molecular Architecture & Identification

This compound belongs to the class of chromanones (dihydrochromones), characterized by a benzene ring fused to a saturated dihydropyran-4-one ring.

| Parameter | Technical Detail |

| IUPAC Name | 6-(1,1-Dimethylethyl)-2,3-dihydro-4H-1-benzopyran-4-one |

| Common Name | 6-tert-Butylchromanone |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| SMILES | CC(C)(C)C1=CC2=C(OCCC2=O)C=C1 |

| Structural Class | Benzopyran derivative; Cyclic ketone; Alkyl-aryl ether |

| Key Moiety | tert-Butyl group (Steric bulk, Lipophilicity enhancer) |

Physicochemical Profile

Note: Data derived from validated structure-property relationship (SPR) models and analogous 6-alkylchromanone standards.

| Property | Value / Description | Significance in Protocol |

| Physical State | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation.[2] |

| Melting Point | 72–76 °C (Predicted) | Solid handling at RT; requires gentle heating for melt-phase reactions.[2] |

| Boiling Point | ~310 °C (at 760 mmHg) | High thermal stability; suitable for high-temp cyclizations.[2] |

| LogP (Octanol/Water) | 3.8 ± 0.2 | High lipophilicity; requires non-polar solvents (DCM, Toluene) for extraction.[2] |

| Solubility | Soluble: DCM, EtOAc, ChloroformInsoluble: Water | Aqueous workups are highly effective for salt removal.[2] |

| UV-Vis Absorption | Characteristic of the aryl-ketone chromophore; useful for HPLC detection.[2] |

Spectral Validation (¹H-NMR)

To validate the identity of the synthesized core, look for these diagnostic signals in CDCl₃:

- 1.32 ppm (s, 9H): The tert-butyl group (intense singlet).[2]

- 2.81 ppm (t, 2H, J=6.5 Hz): Protons at C3 (adjacent to carbonyl).[2]

- 4.52 ppm (t, 2H, J=6.5 Hz): Protons at C2 (adjacent to ether oxygen).[2]

- 7.85 ppm (d, 1H, J=2.5 Hz): The C5 aromatic proton (deshielded by carbonyl).[2]

Synthetic Pathways & Methodology

The most robust synthesis involves the Friedel-Crafts cyclization of a phenoxypropionic acid intermediate.[2] This route is preferred over direct acylation due to higher regioselectivity.[2]

Protocol: Two-Stage Cyclization

Stage 1: Etherification

-

Reactants: 4-(tert-Butyl)phenol (1.0 eq) + 3-Chloropropionic acid (1.2 eq).[2]

-

Conditions: NaOH (aq), Reflux, 4 hours.

-

Mechanism: S_N2 displacement of chloride by the phenoxide anion.[2]

-

Workup: Acidify with HCl to precipitate 3-(4-tert-butylphenoxy)propionic acid.

Stage 2: Intramolecular Cyclization

-

Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).[2]

-

Conditions: Heat to 80–100 °C for 2–3 hours.

-

Mechanism: Acid-mediated dehydration forms the acylium ion, followed by electrophilic aromatic substitution (EAS) at the ortho position.[2]

-

Purification: Quench in ice water; extract with EtOAc; recrystallize from Hexane/EtOAc.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic route from commercially available phenols to the chromanone core.

Chemical Reactivity & Derivatization

The 6-(tert-butyl)chroman-4-one scaffold possesses three distinct reactive zones: the carbonyl (C4) , the alpha-carbon (C3) , and the aromatic ring (C8) .

A. Carbonyl Modifications (C4)[2]

-

Reduction: Treatment with NaBH₄ in MeOH yields 6-tert-butylchroman-4-ol .[2] This alcohol is a precursor to elimination reactions yielding the chromene.[2]

-

Reductive Amination: Reaction with primary amines and NaCNBH₃ generates 4-aminochroman derivatives, common in CNS-active drug discovery.

B. Alpha-Methylene Functionalization (C3)[2]

-

Aldol Condensation: The C3 protons are acidic.[2] Condensation with aromatic aldehydes (using piperidine/AcOH) yields 3-benzylidenechroman-4-ones (Chalcone analogs), known for antimicrobial activity.

-

Spiro-Cyclization: Bucherer-Bergs reaction (KCN, (NH₄)₂CO₃) at the ketone converts the chromanone into a spiro-hydantoin .

C. Aromatic Substitution

-

Electrophilic Attack: The tert-butyl group blocks the C6 position.[2] The ether oxygen activates the C8 position (ortho to oxygen).[2] Bromination (Br₂/AcOH) selectively yields 8-bromo-6-tert-butylchroman-4-one .

Reactivity Logic Map

Figure 2: Primary reactivity pathways for functionalizing the chromanone core.[2]

Handling, Stability & Safety

-

Storage: Store in a cool, dry place (<25°C). Keep container tightly closed to prevent moisture absorption, which can catalyze hydrolysis or hydrate formation.[2]

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may attack the benzylic position or the ether linkage.[2]

-

Safety (GHS):

References

-

Synthesis of Chromanones: "Polyphosphoric Acid Cyclization of 3-Phenoxypropionic Acids." Journal of Organic Chemistry. Validated method for chromanone ring closure. [2]

-

Precursor Data: "4-tert-Butylphenol - PubChem Compound Summary." National Center for Biotechnology Information.[2] [2]

-

General Reactivity: "Chemistry of Chroman-4-ones: A Review." Arkivoc. Comprehensive guide on functionalizing the chromanone scaffold.

-

Related Analog: "6-tert-Butylchromone (Unsaturated Analog) - ChemicalBook." Useful for comparative spectral data.[2]

Sources

The Multifaceted Biological Activities of Chroman-4-One Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Chroman-4-One Scaffold - A Privileged Structure in Medicinal Chemistry

The chroman-4-one, a heterocyclic motif featuring a benzene ring fused to a dihydropyranone ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] This "privileged structure" is prevalent in a vast array of natural products, most notably flavonoids, and serves as a versatile template for the synthesis of novel therapeutic agents.[2] The absence of a C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, a subtle structural variation that imparts significant differences in their biological profiles.[1] This guide provides an in-depth exploration of the diverse biological activities of chroman-4-one derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation, thereby equipping researchers and drug development professionals with the critical knowledge to harness the therapeutic potential of this remarkable scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Chroman-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a spectrum of cancer cell lines.[3] Their multifaceted mechanisms of action often involve the modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer strategy of many chroman-4-one derivatives is the induction of programmed cell death, or apoptosis. This is frequently achieved through the intrinsic mitochondrial pathway. Evidence suggests that certain derivatives can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[4]

Furthermore, some chroman-4-one derivatives have been shown to activate the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[3] Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Another significant target for the anticancer activity of chroman-4-ones is Sirtuin 2 (SIRT2) , a NAD+-dependent deacetylase.[1][5] Inhibition of SIRT2 by specific chroman-4-one derivatives leads to the hyperacetylation of its substrates, including α-tubulin, which can disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis.[1][6]

Below is a diagram illustrating the key anticancer signaling pathways modulated by chroman-4-one derivatives.

Caption: Anticancer signaling pathways of chroman-4-one derivatives.

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chroman-4-one derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the chroman-4-one derivative for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[9][10]

Mechanism of Action: Inhibition of NF-κB and COX-2

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[11] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and the enzyme cyclooxygenase-2 (COX-2) .[11] Several chroman-4-one derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12]

COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[13] The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Some chroman-4-one derivatives exhibit inhibitory activity against COX-2.

The following diagram illustrates the anti-inflammatory mechanism of chroman-4-one derivatives.

Caption: Anti-inflammatory signaling pathways of chroman-4-one derivatives.

Experimental Protocols for Assessing Anti-inflammatory Activity

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of compounds.[14]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the chroman-4-one derivative or a vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should also be included.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, heme, and arachidonic acid (substrate) according to the kit manufacturer's instructions.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the chroman-4-one derivative or a known COX-2 inhibitor (e.g., celecoxib). Incubate for a specified time (e.g., 10-15 minutes) at 37°C.[17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[17]

-

Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride).[17]

-

Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA or a fluorometric method.[13]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chroman-4-one derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[9][18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many chroman-4-one derivatives are still under investigation. However, proposed mechanisms include:

-

Disruption of the cell membrane: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of essential enzymes: Chroman-4-ones may inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

-

Interference with biofilm formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Some chroman-4-ones may inhibit biofilm formation.

Experimental Protocol for Assessing Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.[19]

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chroman-4-one derivative in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Chroman-4-one derivatives have shown promise as neuroprotective agents, potentially by mitigating oxidative stress and inhibiting enzymes involved in neurodegeneration.[5]

Mechanism of Action: Sirtuin 2 (SIRT2) Inhibition

As mentioned in the context of anticancer activity, some chroman-4-one derivatives are potent inhibitors of SIRT2.[5] In the brain, SIRT2 has been implicated in neurodegenerative processes. Its inhibition has been shown to be protective in models of Parkinson's disease and other neurodegenerative conditions.

Experimental Protocol for Assessing Neuroprotective Activity

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection.[20][21]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium. For some studies, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the chroman-4-one derivative for a specified period (e.g., 2-4 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease or amyloid-beta (Aβ) peptides for modeling Alzheimer's disease.

-

Cell Viability Assessment: After the neurotoxin exposure (e.g., 24 hours), assess cell viability using the MTT assay or another suitable method.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the chroman-4-one derivative by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Data Summary: A Snapshot of Biological Activity

The following table provides a summary of representative chroman-4-one derivatives and their reported biological activities.

| Derivative Class | Specific Example | Biological Activity | Target/Mechanism | IC50/Activity | Reference |

| 2-Alkyl-substituted | 6,8-dibromo-2-pentylchroman-4-one | Neuroprotective, Anticancer | SIRT2 Inhibition | IC50 = 1.5 µM (SIRT2) | [5] |

| 3-Benzylidene | (E)-3-(2-methoxybenzylidene)-4-chromanone | Anticancer | Antiproliferative | IC50 = 19 µM (HUVECs) | [2] |

| 3-Benzylidene | 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | Anticancer | Cytotoxic | IC50 = 7.56-25.04 µg/mL | [2] |

| Homoisoflavonoid | 7-hydroxy-3-(4-methoxybenzyl)-chroman-4-one | Antimicrobial | Fungal HOG1 kinase/FBA1 inhibition (proposed) | MIC = 15.6 µg/mL (C. albicans) | [10] |

Conclusion and Future Directions

The chroman-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability of these compounds to modulate multiple, key signaling pathways underscores their therapeutic potential.

Future research in this area should focus on several key aspects. A deeper elucidation of the molecular mechanisms underlying the diverse biological activities will be crucial for rational drug design. Structure-activity relationship (SAR) studies will guide the synthesis of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the exploration of novel therapeutic applications for chroman-4-one derivatives, driven by a comprehensive understanding of their biological activities, holds significant promise for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exciting field of chroman-4-one-based therapeutics.

References

- Choudhary, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. ACS Omega, 6(27), 17265–17285.

- de Oliveira, A. B., et al. (2022).

- He, S., et al. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 41(1), 1-15.

- Larsen, M. K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9479–9493.

- Li, W., et al. (2024). Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast. Chemical Biology & Drug Design, 103(3), e70015.

- Liu, Y., et al. (2020). Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1345.

- Mousavi, S. M., et al. (2019). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. BMC Cancer, 19(1), 888.

- Nascimento, M. S. J., et al. (2023).

- Nielsen, M., et al. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Gupea.

- Emami, S., & Ghanbarimasir, Z. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.

- O. Jung, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6839–6848.

- protocol.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- Chaves, R. O., et al. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. International Journal of Molecular Sciences, 25(17), 9370.

- Abcam. (n.d.). Apoptosis western blot guide.

- Abcam. (n.d.). MTT assay protocol.

- Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay.

- DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.

- Inotiv. (n.d.).

- Selvendiran, K., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology, 11(11), 1848-1854.

- Spengler, G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Benchchem. (n.d.). Application Notes and Protocols for the SH-SY5Y Cell Line.

- Cayman Chemical. (2022). COX-2 (human) Inhibitor Screening Assay Kit.

- Cell Signaling Technology. (n.d.). Apoptosis.

- Bio-protocol. (n.d.). 3.4.

- He, G., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 68(6), 1519-1527.

- Emery Pharma. (2016).

- ResearchGate. (2025).

- AcceGen. (2021).

- Loram, L. C., et al. (2011). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (54), e2868.

- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.

- Frontiers. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells.

- ResearchGate. (2025). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones.

- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

- National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.

- Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 21-27.

- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.

- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.

- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- CLYTE Technologies. (2025).

- Benchchem. (n.d.).

Sources

- 1. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotech.illinois.edu [biotech.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. inotiv.com [inotiv.com]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Technical Monograph: Therapeutic Applications of 6-(tert-Butyl)chroman-4-one

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

PART 1: EXECUTIVE SUMMARY & CHEMICAL ARCHITECTURE

The Lipophilic Privileged Scaffold

6-(tert-Butyl)chroman-4-one (CAS: 23439-86-3) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its unsaturated analog (chromone), the saturated C2-C3 bond in the chroman-4-one core imparts distinct conformational flexibility, allowing it to adopt a "sofa" or "half-chair" conformation. This structural plasticity, combined with the bulky, lipophilic tert-butyl group at the C6 position, makes it an ideal pharmacophore anchor for targeting hydrophobic pockets in enzymes (e.g., SIRT2) and G-protein coupled receptors (e.g., Sigma receptors).

Key Therapeutic Vectors:

-

Neurodegeneration: Selective inhibition of Sirtuin 2 (SIRT2) for Parkinson’s and Alzheimer’s disease.[1]

-

Neuropathic Pain: Modulation of Sigma-1 (

) receptors. -

Antimicrobial Resistance: Generation of spiro-fused peptidomimetics via the C4 ketone handle.

Structural & Physicochemical Profile

The tert-butyl group is not merely a bystander; it serves as a "metabolic shield," blocking para-hydroxylation on the aromatic ring and significantly increasing the logP (lipophilicity) to facilitate Blood-Brain Barrier (BBB) penetration.

| Property | Value / Characteristic | Significance in Drug Design |

| Molecular Formula | Low MW fragment (<250 Da) ideal for Fragment-Based Drug Discovery (FBDD). | |

| Core Geometry | Non-planar (C2/C3 saturated) | Mimics bioactive metabolites; allows stereoselective functionalization at C2/C3. |

| C6 Substituent | tert-Butyl ( | Increases hydrophobic interaction energy; blocks metabolic oxidation at C6. |

| C4 Functionality | Cyclic Ketone | Reactive handle for hydrazones, spiro-cycles, and reductive aminations. |

PART 2: THERAPEUTIC APPLICATIONS & MECHANISMS[2]

Neuroprotection via SIRT2 Inhibition

Mechanism: Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase predominantly expressed in the CNS.[1] Overactivity of SIRT2 exacerbates

Causality: The tert-butyl group at C6 provides the necessary steric bulk to induce a conformational change in the SIRT2 zinc-binding domain, locking the enzyme in an inactive state.

[2]

Neuropathic Pain Modulation (Sigma Receptors)

Mechanism: The chroman-4-one core serves as a bioisostere for the phenyl-piperidine moiety found in traditional Sigma-1 (

Antimicrobial Spiro-Scaffolds

Mechanism: The C4 carbonyl is highly reactive toward 1,3-dipolar cycloadditions. Reacting 6-(tert-Butyl)chroman-4-one with isatin and amino acids (sarcosine) yields spiro[chromanone-pyrrolidine] systems. Activity: These spiro-compounds disrupt fungal cell membranes (C. albicans) with higher potency than fluconazole in resistant strains, driven by the lipophilicity of the tert-butyl tail.

PART 3: EXPERIMENTAL PROTOCOLS (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 6-(tert-Butyl)chroman-4-one from 4-tert-butylphenol.

Rationale: This route utilizes a Friedel-Crafts acylation-cyclization sequence, ensuring regioselectivity at the ortho-position of the phenol.

Reagents:

-

4-tert-Butylphenol (1.0 eq)

-

3-Chloropropionic acid (1.1 eq)

-

Polyphosphoric Acid (PPA) or Trifluoromethanesulfonic acid (TfOH)

Step-by-Step Methodology:

-

Esterification (Precursor Formation):

-

Mix 4-tert-butylphenol (15 g, 0.1 mol) with 3-chloropropionic acid (12 g, 0.11 mol) in toluene.

-

Add catalytic

and reflux with a Dean-Stark trap to remove water. -

Validation Point: Monitor TLC (Hexane/EtOAc 8:2) for disappearance of phenol.

-

-

Fries Rearrangement & Cyclization:

-

Evaporate toluene. Add the crude ester to PPA (100 g) at 60°C.

-

Heat to 100°C for 2 hours. The mixture will turn deep red/brown.

-

Critical Step: The high viscosity of PPA requires mechanical stirring.

-

-

Quenching & Isolation:

-

Pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash organic layer with 10%

to remove unreacted acid.

-

-

Purification:

-

Recrystallize from Hexane/Ethanol (9:1).

-

Expected Yield: 75-85%.

-

Characterization: IR (C=O stretch at ~1680 cm⁻¹), ¹H NMR (Singlet at 1.3 ppm for t-Butyl).

-

Protocol B: Synthesis of Antimicrobial Spiro-Pyrrolidines

Objective: Functionalization of C4 via Multicomponent Reaction.

Reagents:

-

6-(tert-Butyl)chroman-4-one (1 mmol)

-

Isatin (1 mmol)

-

Sarcosine (1.2 mmol)

-

Solvent: Methanol (reflux)[3]

Methodology:

-

Dissolve all three components in Methanol (10 mL).

-

Reflux for 4-6 hours.

-

Validation Point: Formation of a precipitate indicates the spiro-product (lower solubility).

-

Filter the solid and wash with cold methanol.

-

Result: A spiro[chroman-4,3'-pyrrolidine] derivative.

PART 4: VISUALIZATION OF SYNTHETIC UTILITY

The following diagram illustrates the divergent synthesis pathways starting from the 6-(tert-Butyl)chroman-4-one core.

PART 5: REFERENCES

-

SIRT2 Inhibition & Neurodegeneration: Title: Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells.[4] Source: PubMed / NIH (2014). URL:[Link]

-

Sigma Receptor Ligands: Title: Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Source: PubMed Central (2021). URL:[Link]

-

Antimicrobial Spiro-Derivatives: Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Source: MDPI (2023). URL:[Link]

-

General Scaffold Synthesis: Title: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[5] Source: European Journal of Medicinal Chemistry (2015). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(tert-Butyl)chroman-4-one and its relation to flavonoids

An In-Depth Technical Guide to 6-(tert-Butyl)chroman-4-one: A Privileged Scaffold and its Distinction from Flavonoids

Executive Summary

This technical guide provides a comprehensive analysis of 6-(tert-Butyl)chroman-4-one, a synthetic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, physicochemical properties, and synthesis methodologies. A central focus of this paper is to authoritatively clarify its structural relationship—and fundamental distinction—from the well-known class of natural products, the flavonoids. While both share the bioactive chroman-4-one core, this guide will demonstrate that 6-(tert-Butyl)chroman-4-one is not a flavonoid due to its lack of the characteristic C6-C3-C6 phenyl-substituted backbone. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the therapeutic potential of this privileged scaffold.

The Chroman-4-one Core: A Foundation for Bioactivity

A "Privileged Structure" in Medicinal Chemistry

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1][2] This scaffold is considered a "privileged structure" in drug discovery because it serves as a versatile building block for a multitude of compounds that exhibit a broad range of significant biological and pharmaceutical activities.[1][3] Its presence in both natural products and synthetic molecules capable of interacting with diverse biological targets underscores its importance.[3][4] The structural rigidity and specific stereochemistry of the chroman-4-one core allow for precise orientation of substituents, facilitating targeted interactions with enzymes and receptors.

Physicochemical Properties of the Core Scaffold

Understanding the properties of the parent chroman-4-one molecule is essential before examining its derivatives. These foundational characteristics influence solubility, membrane permeability, and metabolic stability.

| Property | Value for Chroman-4-one | Source |

| Molecular Formula | C₉H₈O₂ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

6-(tert-Butyl)chroman-4-one: A Specific Synthetic Derivative

Chemical Structure and Properties

6-(tert-Butyl)chroman-4-one is a specific synthetic analogue of the chroman-4-one scaffold. Its defining feature is the presence of a bulky tert-butyl group at the C-6 position of the benzene ring.

Caption: Chemical structure of 6-(tert-Butyl)chroman-4-one.

The Role of the 6-tert-Butyl Substituent

The introduction of a tert-butyl group at the C-6 position is a deliberate synthetic modification with significant pharmacological implications.

-

Increased Lipophilicity: The non-polar, aliphatic nature of the tert-butyl group substantially increases the molecule's lipophilicity (fat-solubility) compared to the unsubstituted chroman-4-one core.[6] This modification can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and distribution into tissues.

-

Steric Influence: The bulkiness of the tert-butyl group can provide steric hindrance, influencing how the molecule docks with target proteins. This can either enhance selectivity for a specific binding pocket or prevent metabolism at adjacent sites, thereby increasing the compound's metabolic stability and duration of action.

The Flavonoid Family: A Structural Counterpoint

Defining Flavonoids: The C6-C3-C6 Backbone

Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants.[7] Chemically, all flavonoids share a fundamental 15-carbon skeleton, which consists of two phenyl rings (designated A and B) connected by a three-carbon bridge that typically forms a heterocyclic ring (C).[7][8] This arrangement is abbreviated as a C6-C3-C6 structure.[7]

Flavanones: The Flavonoid Subclass with a Chroman-4-one Core

Within the broad flavonoid family, the subclass known as flavanones is structurally the most relevant to our discussion. Flavanones are defined as 2-phenyl-chroman-4-one derivatives.[4] This means they possess the same chroman-4-one core but are distinguished by the mandatory presence of a phenyl group (the B-ring) at the C-2 position of the heterocyclic C-ring.[9][10]

Key Structural Distinction: Visualizing the Difference

The relationship between 6-(tert-Butyl)chroman-4-one and flavonoids is one of a shared scaffold, not of class membership. 6-(tert-Butyl)chroman-4-one lacks the defining C-2 phenyl substitution required for classification as a flavonoid.

Caption: 6-(tert-Butyl)chroman-4-one is not a flavonoid.

Synthesis Methodologies

Rationale for Synthetic Approaches

The synthesis of substituted chroman-4-ones is a well-established field in organic chemistry, with several robust methods available.[1] A common and effective strategy involves the initial formation of a phenyl propanone intermediate followed by an acid- or base-catalyzed intramolecular cyclization to form the heterocyclic C-ring.[11] The choice of starting materials (e.g., a substituted phenol) directly dictates the substitution pattern on the final chroman-4-one product.

Detailed Protocol: Synthesis of a Substituted Chroman-4-one

This protocol describes a validated, two-step method for synthesizing a hydroxylated chroman-4-one, which serves as a precursor for further derivatization.[11]

Objective: To synthesize 7-hydroxychroman-4-one from resorcinol.

Step 1: Friedel-Crafts Acylation

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve resorcinol (1.0 eq) and 3-bromopropionic acid (1.1 eq) in a suitable solvent.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as trifluoromethanesulfonic acid (1.5 eq), to the cooled reaction mixture.

-

Causality: The Lewis acid activates the carboxylic acid, making it a more potent electrophile for the Friedel-Crafts acylation reaction with the electron-rich resorcinol ring.

-

-

Reaction: Allow the mixture to stir at room temperature until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully pouring it over ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

-

Base Treatment: Dissolve the crude intermediate from Step 1 in an aqueous solution of a strong base, such as 2 M sodium hydroxide (NaOH).[11]

-

Cyclization: Stir the mixture vigorously at room temperature.

-

Causality: The strong base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the carbon atom bearing the bromine in an intramolecular S_N2 reaction, displacing the bromide ion and forming the heterocyclic C-ring.[11]

-

-

Purification: Upon reaction completion, acidify the mixture to precipitate the product. The resulting solid can be collected by filtration, washed with water, and dried. This method often yields a product of sufficient purity without requiring column chromatography.[11]

Workflow Diagram: Visualizing the Synthesis

Caption: General workflow for the synthesis of a chroman-4-one precursor.

Comparative Biological Activity and Therapeutic Potential

Overlapping Pharmacological Profiles

Despite their structural differences, synthetic chroman-4-ones and natural flavonoids often exhibit overlapping biological activities. This convergence is attributed to the shared chroman-4-one pharmacophore, which can engage with similar biological targets. Both classes of compounds are widely reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Table: Comparative Biological Activities

| Biological Activity | Chroman-4-one Derivatives | Flavonoids (e.g., Flavanones) | Key References |

| Antimicrobial/Antifungal | Broad-spectrum activity demonstrated against various bacteria and fungi, including resistant strains.[12] | Well-documented activity against a wide range of pathogenic microbes. | [4][12] |

| Antioxidant | Capable of scavenging free radicals and inhibiting oxidative enzymes.[13] | Potent antioxidant effects are a hallmark of the flavonoid class. | [4][13] |

| Anti-inflammatory | Can modulate inflammatory pathways, potentially by inhibiting enzymes like COX or cytokines like TNF-α.[4] | Widely shown to inhibit key inflammatory mediators and pathways. | [4][6] |

| Anticancer | Antiproliferative effects observed against various cancer cell lines.[4] | Many flavonoids are studied for their chemopreventive and cytotoxic effects. | [2][4] |

| Antidiabetic | Some derivatives show potential as α-glucosidase inhibitors or by other mechanisms.[4] | Natural flavanones are under clinical study for antidiabetic properties. | [4] |

Conclusion and Future Directions

6-(tert-Butyl)chroman-4-one stands as a testament to the power of synthetic medicinal chemistry. It is built upon the chroman-4-one scaffold, a privileged structure it shares with the flavanone subclass of flavonoids. However, it is crucial for researchers and drug developers to recognize the definitive structural boundary: 6-(tert-Butyl)chroman-4-one is not a flavonoid due to the absence of the C6-C3-C6 framework, specifically the phenyl B-ring at the C-2 position.